molecular formula C6H7ClO3 B141962 3-Acetyl-3-chlorodihydrofuran-2(3H)-one CAS No. 2986-00-7

3-Acetyl-3-chlorodihydrofuran-2(3H)-one

Cat. No. B141962
CAS RN: 2986-00-7
M. Wt: 162.57 g/mol
InChI Key: CYCRRRIREKXQTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds often involves cycloaddition reactions, which are a cornerstone in the field of organic chemistry due to their ability to construct complex structures with high stereoselectivity. In the context of synthesizing compounds related to 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, a study has shown that 3-(Trifluoroacetyl)chromones can undergo a heterodiene cycloaddition with cyclic enol ethers such as 2,3-dihydrofuran under mild conditions. This reaction produces novel fused pyrans with high stereoselectivity and in good yields, which are key intermediates in the synthesis of functionalized pyridines. The transformation of these pyrans into pyridines is achieved by treatment with ammonium acetate in ethanol, demonstrating a potential pathway for the synthesis of related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. In a related study, the structural parameters of a newly synthesized compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, were determined using both experimental and theoretical methods. X-ray diffraction analysis provided insights into the crystal structure, while computational methods such as the B3LYP-D3BJ/6-311++G(d,p) theoretical model were used to calculate bond lengths and angles. These methods allow for a detailed understanding of the molecular geometry, which is essential for predicting the reactivity and properties of compounds like 3-Acetyl-3-chlorodihydrofuran-2(3H)-one .

Chemical Reactions Analysis

The reactivity of a compound is largely determined by its molecular structure. In the case of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, understanding its chemical reactions would involve studying the functional groups present and their reactivity patterns. Although the provided papers do not directly discuss the chemical reactions of this specific compound, they do provide insights into the reactivity of structurally related compounds. For instance, the hetero-Diels–Alder reaction mentioned in the synthesis analysis is a type of chemical reaction that could be relevant to the study of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, as it involves the formation of cyclic structures that are common in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to characterize these properties. For example, the study of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate involved comparing calculated FT-IR frequencies and NMR chemical shifts with experimental data, which helps in understanding the vibrational and electronic properties of the molecule. Additionally, the UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. These analyses contribute to a comprehensive understanding of the physical and chemical properties that could be expected for 3-Acetyl-3-chlorodihydrofuran-2(3H)-one .

Scientific Research Applications

Photochemistry in Organic Synthesis

Irradiation of certain chloroacetophenones in dry, nonnucleophilic solvents yielded various indanone derivatives. This process involved 1,5-hydrogen migration and cyclization of photoenols, demonstrating the potential for selective photochemical reactions in synthetic organic chemistry. This study highlights the utility of these compounds in photochemical synthesis (Plíštil et al., 2006).

Biotechnological Production of 3-Hydroxybutyrate

3-Hydroxybutyrate, a precursor for bioplastics and a platform for chemicals and biofuels, can be synthesized from acetyl-CoA in acetogens. A study identified a native enzyme responsible for 3HB production, providing insights for metabolic engineering in acetogens for improved 3HB yields (Lo et al., 2022).

Thermolysis for Synthesis of Allenyl Ketones

Flash vacuum thermolysis of 3-methylidenefuran-2(3H)-ones resulted in the formation of allenyl ketones, demonstrating the potential of these reactions in synthesizing compounds with diverse applications (Koch et al., 2014).

Antiproliferative Properties in Cancer Research

C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and showed inhibition of cancer cell viability in vitro. This indicates the potential of these compounds in developing new anticancer therapies (Teixeira et al., 2013).

Ultrasound-Assisted Synthesis in Organic Chemistry

The study on 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones revealed that sonic waves can significantly reduce reaction time in synthesis, illustrating the utility of ultrasound in organic chemical reactions (Memarian et al., 2010).

Spectroscopic Analysis in Chemical Research

Spectroscopic analysis of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate provided insights into its structural and electronic properties, valuable for understanding the molecular behavior of similar compounds (Milanović et al., 2021).

Supramolecular Chemistry and Photophysical Studies

Studies on 5,5-dimethylphlorin revealed insights into its photophysical properties and supramolecular chemistry, indicating applications in materials science and molecular recognition (Pistner et al., 2014).

Biofuel Production via Yeast Engineering

Engineering Saccharomyces cerevisiae for the production of S-3-Hydroxybutyrate from ethanol showcases the potential of microbial cell factories in renewable biofuel production (Yun et al., 2015).

Safety And Hazards

This compound is somewhat toxic and can irritate the skin and mucous membranes . It’s recommended that the workspace is well-ventilated, equipment is sealed, and operators wear protective gear . It should be stored and transported according to regulations for flammable and toxic chemicals .

properties

IUPAC Name

3-acetyl-3-chlorooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-4(8)6(7)2-3-10-5(6)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCRRRIREKXQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952312
Record name 3-Acetyl-3-chlorooxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-3-chlorodihydrofuran-2(3H)-one

CAS RN

2986-00-7
Record name α-Acetyl-α-chloro-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2986-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-3-chlorodihydrofuran-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-chlorooxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-3-chlorodihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Jiang, M Liu, C Yu, D Cheng… - … Process Research & …, 2021 - ACS Publications
A fully continuous flow synthesis of 3-chloro-4-oxopentyl acetate (2), an important intermediate for vitamin B 1 (1), was developed. This continuous flow manufacturing included two …
Number of citations: 5 pubs.acs.org
B Shome - 2017 - oaktrust.library.tamu.edu
Thiaminase I from Clostridium botulinum cleaves thiamin to the constituent pyrimidine and thiazole using a wide range of external nucleophiles. The crystal structure of the thiamin …
Number of citations: 3 oaktrust.library.tamu.edu

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